molecular formula C11H18O2 B3044953 2(5H)-Furanone, 5-heptyl- CAS No. 100591-76-2

2(5H)-Furanone, 5-heptyl-

Cat. No.: B3044953
CAS No.: 100591-76-2
M. Wt: 182.26 g/mol
InChI Key: HAIDOUOHWZTISS-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-heptyl-, also known as 5-heptyldihydro-2(3H)-furanone, is an organic compound belonging to the class of furanones. Furanones are heterocyclic compounds containing a furan ring with a ketone group. This compound is characterized by a furan ring with a heptyl group attached at the 5-position. It is known for its pleasant aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 5-heptyl- can be achieved through various methods. One common approach involves the cyclization of γ-hydroxy acids. For instance, the cyclization of 5-heptyl-4-hydroxy-2-pentenoic acid under acidic conditions can yield 2(5H)-Furanone, 5-heptyl-. The reaction typically requires heating in the presence of a dehydrating agent such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of 2(5H)-Furanone, 5-heptyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The purification of the final product is often achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Furanone, 5-heptyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 5-heptyl-2-furanone-3-carboxylic acid.

    Reduction: 5-heptyl-2-furanol.

    Substitution: 5-heptyl-2-bromo-2(5H)-furanone.

Scientific Research Applications

2(5H)-Furanone, 5-heptyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-heptyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

    2(5H)-Furanone, 5-methyl-: Similar structure with a methyl group instead of a heptyl group.

    2(5H)-Furanone, 5-ethyl-: Contains an ethyl group at the 5-position.

    2(5H)-Furanone, 5-propyl-: Contains a propyl group at the 5-position.

Comparison: 2(5H)-Furanone, 5-heptyl- is unique due to its longer heptyl chain, which can influence its physical and chemical properties, such as solubility and volatility. This longer chain can also impact its biological activity and interactions with molecular targets, making it distinct from its shorter-chain analogs.

Properties

IUPAC Name

2-heptyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIDOUOHWZTISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1C=CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452966
Record name 2(5H)-Furanone, 5-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100591-76-2
Record name 2(5H)-Furanone, 5-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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